molecular formula C14H25NO11 B12320251 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose

2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose

Cat. No.: B12320251
M. Wt: 383.35 g/mol
InChI Key: QCQYVCMYGCHVMR-UHFFFAOYSA-N
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Description

2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose is a complex carbohydrate derivative. It is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure selective reactions at specific hydroxyl groups. Common reagents used in the synthesis include acetyl chloride for acetylation and various glycosyl donors for the formation of glycosidic bonds. The reaction conditions usually involve the use of catalysts such as Lewis acids to facilitate the glycosylation reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis methods, which offer higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as periodate, leading to the cleavage of vicinal diols.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Cleaved products with aldehyde or carboxylic acid groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit glycosidases, enzymes that break down glycosidic bonds, thereby affecting carbohydrate metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylamino-2-deoxy-beta-D-allopyranose
  • 2-acetylamino-2-deoxy-4-O-sulfo-alpha-D-galactopyranose

Uniqueness

2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4,5,6-trihydroxy-1-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYVCMYGCHVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866162
Record name 2-Acetamido-2-deoxy-3-O-hexopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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